molecular formula C16H22O3 B14614976 Versiol CAS No. 59684-36-5

Versiol

Cat. No.: B14614976
CAS No.: 59684-36-5
M. Wt: 262.34 g/mol
InChI Key: SXHZNZFKZCCMFJ-ZZIHQOKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Versiol involves bioassay-guided fractionation of extracts from the Paraconiothyrium species. This process includes the isolation of this compound derivatives through the interpretation of combined mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopic data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and ongoing research. the extraction and purification processes from fungal cultures are critical steps in obtaining this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Versiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

These derivatives have been shown to inhibit the growth of colon cancer and melanoma cells .

Scientific Research Applications

Versiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Versiol involves its interaction with specific molecular targets within cancer cells. This compound and its derivatives inhibit cell growth by interfering with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still being studied, but initial research indicates that this compound affects multiple signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Versiol can be compared with other fungal-derived compounds known for their anticancer properties, such as:

    Paclitaxel: Derived from the Pacific yew tree, used in cancer treatment.

    Camptothecin: Derived from the Camptotheca acuminata tree, used in chemotherapy.

Uniqueness

This compound’s uniqueness lies in its specific origin from the Paraconiothyrium species and its distinct chemical structure, which provides a different mechanism of action compared to other known anticancer compounds. Its ability to selectively inhibit the growth of certain cancer cell lines, such as colon cancer and melanoma cells, highlights its potential as a novel therapeutic agent .

Properties

CAS No.

59684-36-5

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(4aS,8S,10S,10aS,10bR)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one

InChI

InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15+,16-/m1/s1

InChI Key

SXHZNZFKZCCMFJ-ZZIHQOKHSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@]3([C@@]2(C(=O)CCO3)C)C)O

Canonical SMILES

CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O

Origin of Product

United States

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